
2,2,6-Trimethylhepta-4,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6-Trimethylhepta-4,6-dienoic acid is an organic compound with the molecular formula C10H16O2 It is characterized by its unique structure, which includes a carboxylic acid group and multiple double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethylhepta-4,6-dienoic acid typically involves the use of starting materials such as isoprene and acetic acid derivatives. One common synthetic route includes the following steps:
Aldol Condensation: Isoprene undergoes aldol condensation with acetaldehyde to form an intermediate compound.
Dehydration: The intermediate compound is then dehydrated to form a diene structure.
Carboxylation: The diene is carboxylated using carbon dioxide under high pressure and temperature to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes are often used to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6-Trimethylhepta-4,6-dienoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alcohols or amines are used in the presence of acid catalysts for esterification or amidation.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Esters or amides.
Applications De Recherche Scientifique
2,2,6-Trimethylhepta-4,6-dienoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2,6-Trimethylhepta-4,6-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds in the molecule can participate in various chemical reactions, altering the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6-Trimethylheptanoic acid: Similar structure but lacks the double bonds.
2,2,6,6-Tetramethylheptanoic acid: Contains additional methyl groups, altering its reactivity.
ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid): A non-proteinogenic amino acid with a similar diene structure.
Uniqueness
2,2,6-Trimethylhepta-4,6-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a carboxylic acid group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
115797-73-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2,2,6-trimethylhepta-4,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(2)6-5-7-10(3,4)9(11)12/h5-6H,1,7H2,2-4H3,(H,11,12) |
Clé InChI |
UVZCLZXMURIVMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=CCC(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


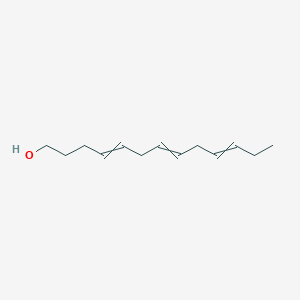

![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
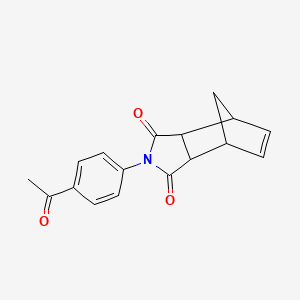
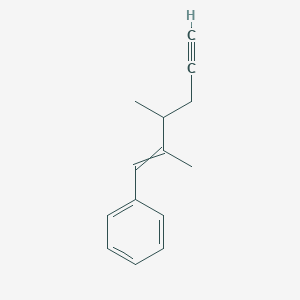

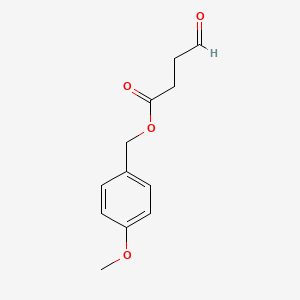
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
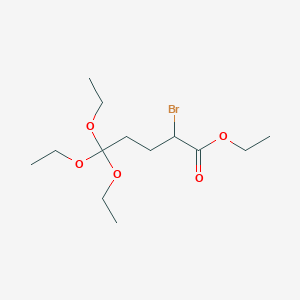
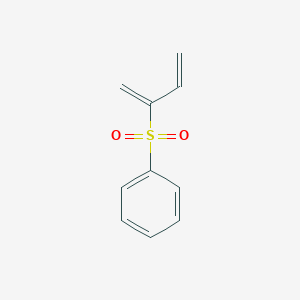
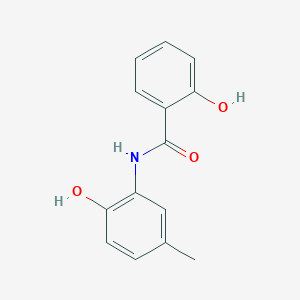
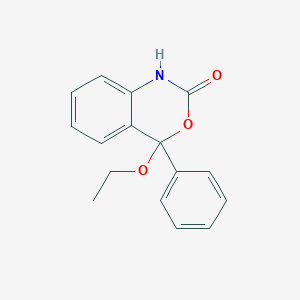

![5-Methoxy-4-methyl-2H-[1]benzofuro[3,2-g][1]benzopyran-2-one](/img/structure/B14313061.png)
